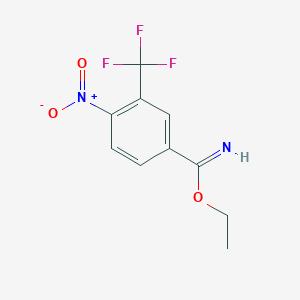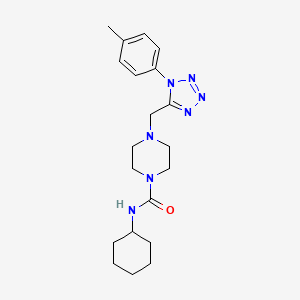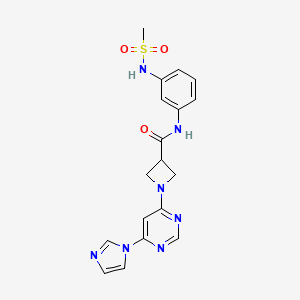
1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C11H6F3N3OS and its molecular weight is 285.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Properties
1-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol belongs to a class of compounds that have been studied for their varied chemical properties and potential applications in different branches of chemistry. Research has focused on the preparation procedures, properties of the organic compounds, their protonated/deprotonated forms, complex compounds, and their significant properties such as spectroscopic characteristics, structures, magnetic properties, and biological as well as electrochemical activities. This comprehensive review identifies potential areas for further investigation, including unknown analogues of such compounds (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry Applications
The benzothiazole moiety, integral to this compound, is a cornerstone in medicinal chemistry due to its presence in natural and synthetic bioactive molecules. Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. Their low toxicity and enhanced activities make benzothiazole a rapidly developing compound in medicinal chemistry, suggesting a broad application spectrum for derivatives of this compound (Bhat & Belagali, 2020).
Pharmaceutical Developments
The therapeutic potential of benzothiazoles, including the chemical structure of interest, has been extensively explored, with several derivatives showing a broad spectrum of activities like antimicrobial, anti-inflammatory, and antidiabetic. Some benzothiazole compounds are in clinical use for various treatments, demonstrating the growing importance of the benzothiazole nucleus in drug discovery and its structural simplicity aiding in the development of new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Synthesis and Bioactivity
Research on trifluoromethylpyrazoles, a key component of the compound, has highlighted their significance, particularly as anti-inflammatory and antibacterial agents. The influence of the trifluoromethyl group on the activity profile underscores the compound's relevance in medicinal chemistry. The literature review covering studies up to 2015 emphasizes the potential of trifluoromethylpyrazoles in discovering novel agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3OS/c12-11(13,14)8-5-9(18)17(16-8)10-15-6-3-1-2-4-7(6)19-10/h1-5,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQUDWXLZRJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(1-Methylbenzimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2556257.png)
![1-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2556260.png)
![2-[Cyclohex-3-en-1-ylmethyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2556263.png)
![cis-2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B2556264.png)
![N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2556266.png)


![N-(4-methylcyclohexyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2556271.png)
![6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556272.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2556273.png)
![N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556274.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2556278.png)

